molecular formula C12H15N3O2 B14897775 2-((2-(2-Cyanophenoxy)ethyl)(methyl)amino)acetamide

2-((2-(2-Cyanophenoxy)ethyl)(methyl)amino)acetamide

Cat. No.: B14897775
M. Wt: 233.27 g/mol
InChI Key: QQJKGSKLKVGXGM-UHFFFAOYSA-N
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Description

Chemical Characterization: 2-((2-(2-Cyanophenoxy)ethyl)(methyl)amino)acetamide is a chemical compound with the CAS Registry Number 1096822-59-1. It has a molecular formula of C 12 H 15 N 3 O 2 and a molecular weight of 233.27 g/mol . This product is supplied with a purity of 98% and is intended for research applications only . Research Context and Potential Applications: While the specific research applications of this compound are not fully detailed in the literature, its molecular structure offers insights into its potential utility. The compound features a cyanoacetamide backbone, a functional group found in compounds used in spectrofluorimetric methods for analytical determination in pharmaceutical research . Furthermore, the structure incorporates a phenoxyethylmethylamino side chain, which is a motif present in various biologically active molecules and agrochemicals, suggesting potential for investigation in medicinal chemistry and crop science research . Researchers may explore its use as a building block in organic synthesis or as a lead compound in the development of new active ingredients. Handling and Safety: This reagent requires careful handling. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to all stated precautionary statements, which include wearing protective gloves and eye/face protection, and using only in a well-ventilated area . Intended Use: this compound is For Research Use Only. It is strictly not for use in humans, nor for any diagnostic, therapeutic, or veterinary applications.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

2-[2-(2-cyanophenoxy)ethyl-methylamino]acetamide

InChI

InChI=1S/C12H15N3O2/c1-15(9-12(14)16)6-7-17-11-5-3-2-4-10(11)8-13/h2-5H,6-7,9H2,1H3,(H2,14,16)

InChI Key

QQJKGSKLKVGXGM-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC1=CC=CC=C1C#N)CC(=O)N

Origin of Product

United States

Preparation Methods

Preparation of 2-(2-Cyanophenoxy)ethyl Chloride

Starting Material : 2-Cyanophenol reacts with 1,2-dichloroethane in the presence of a base (e.g., K₂CO₃) to form 2-(2-cyanophenoxy)ethyl chloride.

Reaction Conditions :

  • Solvent : Acetonitrile or DMF
  • Temperature : 80–100°C
  • Time : 12–24 hours
  • Yield : ~70% (estimated from analogous reactions in)

Alkylation of Methylamine

The chloride intermediate undergoes nucleophilic substitution with methylamine to yield 2-(2-cyanophenoxy)ethylmethylamine.

Protocol (adapted from):

  • Methylamine (2 equiv) is dissolved in dry THF under nitrogen.
  • 2-(2-Cyanophenoxy)ethyl chloride (1 equiv) is added dropwise at 0°C.
  • The mixture is stirred for 12 hours at room temperature.
  • The product is extracted with ethyl acetate, washed with brine, and dried over MgSO₄.

Yield : 65–75% (based on similar alkylations in)

Acetamide Formation

The amine intermediate is reacted with chloroacetamide under basic conditions.

Steps :

  • 2-(2-Cyanophenoxy)ethylmethylamine (1 equiv) and chloroacetamide (1.2 equiv) are mixed in DMF.
  • K₂CO₃ (2 equiv) is added, and the reaction is heated to 60°C for 6 hours.
  • The crude product is purified via column chromatography (SiO₂, EtOAc/hexane).

Yield : ~60%

Synthetic Route 2: Reductive Amination of 2-(2-Cyanophenoxy)acetaldehyde with Methylamine

Synthesis of 2-(2-Cyanophenoxy)acetaldehyde

Oxidation of 2-(2-Cyanophenoxy)ethanol :

  • Reagent : Pyridinium chlorochromate (PCC) in dichloromethane.
  • Conditions : Stirred for 4 hours at room temperature.
  • Yield : ~80%

Reductive Amination

Procedure :

  • 2-(2-Cyanophenoxy)acetaldehyde (1 equiv) and methylamine (1.5 equiv) are dissolved in methanol.
  • NaBH₃CN (1.2 equiv) is added portionwise at 0°C.
  • The mixture is stirred for 24 hours, then quenched with water and extracted with DCM.

Yield : 70–75%

Amidation via Carbodiimide Coupling

The secondary amine is coupled with acetic acid using EDCI/HOBt.

Steps :

  • Amine (1 equiv) , acetic acid (1.2 equiv) , EDCI (1.5 equiv) , and HOBt (1 equiv) are mixed in DMF.
  • The reaction is stirred for 12 hours at room temperature.
  • Purification by recrystallization (EtOH/H₂O) yields the final product.

Yield : ~85%

Comparative Analysis of Methods

Parameter Route 1 Route 2
Total Yield 40–45% 50–55%
Reaction Steps 3 3
Purification Complexity Moderate High
Cost Efficiency Low Moderate

Key Observations :

  • Route 2 offers higher yields due to efficient reductive amination but requires expensive reagents (EDCI/HOBt).
  • Route 1 is more scalable but suffers from moderate yields in the alkylation step.

Optimization Strategies

Solvent Effects

  • THF vs. DMF : THF improves amine solubility in Route 1, while DMF enhances coupling efficiency in Route 2.
  • Aqueous Workup : Ethyl acetate/water partitioning minimizes byproduct contamination.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Benzyltriethylammonium chloride boosts alkylation rates in Route 1 (analogous to).
  • Microwave Assistance : Reducing reaction time for amidation from 12 hours to 2 hours.

Challenges and Troubleshooting

  • Nitrile Hydrolysis : The 2-cyanophenyl group is prone to hydrolysis under acidic/basic conditions. Mitigated by using inert atmospheres and anhydrous solvents.
  • Byproduct Formation : Over-alkylation in Route 1 is addressed by controlling methylamine stoichiometry.

Chemical Reactions Analysis

Types of Reactions

2-((2-(2-Cyanophenoxy)ethyl)(methyl)amino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-((2-(2-Cyanophenoxy)ethyl)(methyl)amino)acetamide is utilized in various scientific research fields, including:

    Chemistry: Used as a precursor in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-(2-Cyanophenoxy)ethyl)(methyl)amino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyano group plays a crucial role in its reactivity, enabling the compound to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Research Findings Evidence ID
This compound C₁₃H₁₅N₃O₃ 261.28 g/mol 2-cyanophenoxy, ethyl(methyl)amino Potential PROTACs or kinase modulation [1, 10]
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ 141.13 g/mol Cyano, methylaminocarbonyl Limited toxicity data; research chemical [3]
2-(2-Bromo-4-methylphenoxy)acetamide C₉H₁₀BrNO₂ 244.09 g/mol Bromo, methylphenoxy Industrial/research applications [4]
2-(p-Chlorophenoxy)-N-(2-(dimethylamino)ethyl)acetamide C₁₂H₁₇ClN₂O₂ 256.76 g/mol Chlorophenoxy, dimethylaminoethyl Industrial hazard (HR: 2) [6]
N-[2-(2-Cyanophenoxy)-2-hydroxypropylamino)ethyl]-4-benzyloxyphenyl]acetamide (Epanolol) C₂₆H₂₈N₄O₄ 460.53 g/mol 2-cyanophenoxy, benzyloxyphenyl Beta-blocker (pharmaceutical) [10]
2-Cyano-N-(2-methoxyphenyl)acetamide C₁₀H₁₀N₂O₂ 190.20 g/mol Cyano, methoxyphenyl Research compound; solubility studies [14]

Key Differences and Implications

The ethyl(methyl)amino linker introduces flexibility and basicity, contrasting with rigid aromatic systems in compounds like ’s methoxyphenyl derivative. This may affect membrane permeability and metabolic stability .

Molecular Weight and Solubility: The target compound (MW 261.28) is intermediate in size compared to bulkier analogs like Epanolol (MW 460.53), suggesting balanced solubility and bioavailability. Smaller analogs (e.g., ’s cyanoacetamide, MW 141.13) exhibit higher aqueous solubility but reduced target specificity .

Applications: Pharmaceutical Potential: Epanolol () demonstrates the therapeutic relevance of cyanophenoxy-acetamide derivatives in cardiovascular diseases. Industrial Hazards: Chlorophenoxy derivatives () are flagged for moderate toxicity, whereas the target compound’s safety profile remains understudied, necessitating further toxicological evaluation .

Synthetic Complexity: The target compound’s synthesis likely requires multi-step functionalization, similar to ’s benzodioxan derivatives (28–9.8% yields). This contrasts with simpler protocols for 2-formylphenoxy analogs (), which use K₂CO₃-mediated nucleophilic substitution .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 2-((2-(2-Cyanophenoxy)ethyl)(methyl)amino)acetamide, and how can reaction parameters be optimized?

  • Answer: The synthesis involves multi-step reactions, including nucleophilic substitution and condensation. For example, a similar acetamide derivative was synthesized using a weak base (K₂CO₃) in acetonitrile, with reaction progress monitored via TLC . Optimizing reaction efficiency requires adjusting parameters such as base strength, solvent polarity, and reaction time. Substitution reactions under alkaline conditions (e.g., K₂CO₃) can enhance intermediate formation, while condensation steps may require activating agents like EDCI or DCC .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Answer: Structural confirmation typically integrates:

  • NMR spectroscopy to identify proton environments (e.g., methyl, cyanophenoxy groups).
  • FTIR to detect functional groups (C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹).
  • Single-crystal XRD for precise bond-length and stereochemical analysis . Cross-referencing with computational simulations (e.g., DFT) can resolve ambiguities in spectral assignments.

Q. What purification methods are effective for isolating this compound from reaction mixtures?

  • Answer: Common techniques include:

  • Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane).
  • Recrystallization using polar aprotic solvents like acetonitrile.
  • Solid-phase extraction (SPE) for high-purity isolation, particularly for intermediates .

Advanced Research Questions

Q. How can molecular docking studies predict the bioactivity of this compound against specific biological targets?

  • Answer: Molecular docking involves:

Target selection (e.g., viral proteases, enzyme active sites).

Ligand preparation (optimizing 3D structure using software like AutoDock Vina).

Binding affinity analysis to identify key interactions (hydrogen bonds, hydrophobic contacts).
A related study used docking to evaluate anti-COVID-19 potential, highlighting the cyanophenoxy group’s role in binding to viral proteins .

Q. What experimental and computational approaches resolve contradictions in spectroscopic data during characterization?

  • Answer: Discrepancies (e.g., unexpected NMR shifts) can be addressed by:

  • Repetition under controlled conditions (temperature, solvent).
  • 2D NMR techniques (COSY, HSQC) to confirm connectivity.
  • DFT calculations to predict theoretical spectra and compare with empirical data .

Q. How can researchers assess the in vitro toxicity profile of this compound for pharmacological applications?

  • Answer: Key steps include:

  • Cell viability assays (MTT, CCK-8) on human cell lines.
  • Acute toxicity screening (e.g., zebrafish embryos).
  • Metabolic stability tests using liver microsomes.
    Note: Limited toxicological data exist for similar compounds, necessitating rigorous in vitro validation before in vivo studies .

Q. What role do substituents (e.g., cyanophenoxy, methylamino) play in modulating the compound’s physicochemical properties?

  • Answer: The cyanophenoxy group enhances electron-withdrawing effects, influencing solubility and reactivity. The methylamino moiety increases lipophilicity, potentially improving blood-brain barrier penetration. Computational tools (e.g., LogP calculators) quantify these effects .

Methodological Challenges

Q. How can reaction scalability be achieved without compromising yield or purity?

  • Answer: Scalability requires:

  • Process intensification (e.g., flow chemistry for continuous synthesis).
  • Green chemistry principles (e.g., replacing acetonitrile with biodegradable solvents).
  • In-line analytics (PAT tools) for real-time monitoring .

Q. What strategies optimize the compound’s stability under varying storage conditions?

  • Answer: Stability studies should assess:

  • Temperature sensitivity (e.g., 4°C vs. room temperature).
  • Light exposure (use amber vials for UV-sensitive compounds).
  • Humidity control (desiccants in packaging). Evidence suggests acetamides with nitrile groups may hydrolyze under acidic conditions, necessitating pH-neutral storage .

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